molecular formula C16H15F3N4O2 B2872057 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 899746-05-5

2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No.: B2872057
CAS No.: 899746-05-5
M. Wt: 352.317
InChI Key: SRDAUWNSWKXSIO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its trifluoroacetamide group and a morpholinopyridazine moiety, which contribute to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the morpholinopyridazine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoroacetamide group can enhance the stability and reactivity of the resulting compounds.

Biology

In biological research, 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide has shown potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound's potential therapeutic applications include its use as an inhibitor of certain enzymes or receptors involved in disease processes. Its unique structure may allow it to modulate biological pathways effectively.

Industry

In the industrial sector, this compound can be used in the development of new materials or chemical processes. Its properties may be leveraged to create more efficient or environmentally friendly products.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound's trifluoroacetamide group may enhance its binding affinity and selectivity, leading to more effective modulation of the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroacetamide derivatives: : Other compounds with trifluoroacetamide groups may share similar properties and applications.

  • Morpholinopyridazine derivatives: : Compounds with similar morpholinopyridazine cores may exhibit comparable biological activities.

Uniqueness

2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for distinct interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)15(24)20-12-3-1-11(2-4-12)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDAUWNSWKXSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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